![molecular formula C15H13ClO2 B6403151 3-(3-Chloro-2-methylphenyl)-2-methylbenzoic acid, 95% CAS No. 1261969-99-6](/img/structure/B6403151.png)
3-(3-Chloro-2-methylphenyl)-2-methylbenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-2-methylphenyl)-2-methylbenzoic acid, 95% (3-CMB) is an organic compound belonging to the group of benzene derivatives, which are widely used in various scientific research applications. The compound has a unique structure and chemical properties, making it a promising material for research and development. 3-CMB has been used in a variety of scientific studies, ranging from synthesis methods to biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-(3-Chloro-2-methylphenyl)-2-methylbenzoic acid, 95% has a wide range of scientific research applications, including its use as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in the synthesis of metal complexes. Additionally, 3-(3-Chloro-2-methylphenyl)-2-methylbenzoic acid, 95% has been used in the synthesis of other organic compounds, such as aldehydes, ketones, and amines. It has also been used in the synthesis of pharmaceuticals and in the development of new materials for use in industrial processes.
Wirkmechanismus
The mechanism of action of 3-(3-Chloro-2-methylphenyl)-2-methylbenzoic acid, 95% is not fully understood. However, it is believed that the compound acts as a Lewis acid, which can form complexes with other compounds. Additionally, 3-(3-Chloro-2-methylphenyl)-2-methylbenzoic acid, 95% is believed to act as a catalyst in certain reactions, such as the Grignard reaction and the Friedel-Crafts acylation reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Chloro-2-methylphenyl)-2-methylbenzoic acid, 95% are not fully understood. However, the compound has been shown to interact with certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs. Additionally, 3-(3-Chloro-2-methylphenyl)-2-methylbenzoic acid, 95% has been shown to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase, which is involved in the synthesis of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3-Chloro-2-methylphenyl)-2-methylbenzoic acid, 95% in lab experiments include its low cost, its low toxicity, and its ease of use. Additionally, 3-(3-Chloro-2-methylphenyl)-2-methylbenzoic acid, 95% is a relatively stable compound, which makes it suitable for use in long-term experiments. However, 3-(3-Chloro-2-methylphenyl)-2-methylbenzoic acid, 95% is a relatively reactive compound, which can lead to unwanted side reactions in some experiments. Additionally, the compound is not soluble in water, which can limit its use in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for research involving 3-(3-Chloro-2-methylphenyl)-2-methylbenzoic acid, 95%. These include further research into its mechanism of action and its biochemical and physiological effects. Additionally, further research into its use as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in the synthesis of metal complexes could yield valuable insights. Additionally, research into the synthesis of new compounds using 3-(3-Chloro-2-methylphenyl)-2-methylbenzoic acid, 95% could lead to the development of new materials for use in industrial processes. Finally, research into the development of new methods for the synthesis of 3-(3-Chloro-2-methylphenyl)-2-methylbenzoic acid, 95% could lead to improved yields and lower costs.
Synthesemethoden
3-(3-Chloro-2-methylphenyl)-2-methylbenzoic acid, 95% can be synthesized by a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Friedel-Crafts acylation reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alkoxide to form an ether. The Grignard reaction involves the reaction of an alkyl halide with a Grignard reagent to form an organometallic compound. The Friedel-Crafts acylation reaction involves the reaction of an aromatic compound with an acyl chloride to form an acylated aromatic compound. All of these methods can be used to synthesize 3-(3-Chloro-2-methylphenyl)-2-methylbenzoic acid, 95%.
Eigenschaften
IUPAC Name |
3-(3-chloro-2-methylphenyl)-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-9-11(5-3-7-13(9)15(17)18)12-6-4-8-14(16)10(12)2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEZTNWBKXKBFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=C(C(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690259 |
Source
|
Record name | 3'-Chloro-2,2'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261969-99-6 |
Source
|
Record name | 3'-Chloro-2,2'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.